molecular formula C12H17NO B13900795 (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine

(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine

Cat. No.: B13900795
M. Wt: 191.27 g/mol
InChI Key: ZZHHHHFVEFVETA-UHFFFAOYSA-N
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Description

(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine is an organic compound that features a tetrahydropyran ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of 4-hydroxybutanal.

    Attachment of the Phenyl Group: The tetrahydropyran ring is then subjected to a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methanamine Group: The final step involves the reductive amination of the phenyl group using formaldehyde and ammonia or an amine source under reducing conditions, typically using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where halides or other nucleophiles replace the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-(Tetrahydro-2H-pyran-4-yl)phenyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.

    (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanol: Contains a methanol group instead of methanamine.

    (2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid: Features an acetic acid group instead of methanamine.

Uniqueness

(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine is unique due to its specific combination of the tetrahydropyran ring, phenyl group, and methanamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[2-(oxan-4-yl)phenyl]methanamine

InChI

InChI=1S/C12H17NO/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10H,5-9,13H2

InChI Key

ZZHHHHFVEFVETA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=CC=C2CN

Origin of Product

United States

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